molecular formula C12H14BrNO3 B1273249 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid CAS No. 5237-27-4

2-[(2-bromophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B1273249
CAS No.: 5237-27-4
M. Wt: 300.15 g/mol
InChI Key: NUBVVMYRSWGRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-bromophenyl)formamido]-3-methylbutanoic acid is an organic compound that features a brominated benzoyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 2-bromobenzoyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides or thiols depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

2-[(2-bromophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The amide group can form hydrogen bonds, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzoyl chloride
  • 2-Bromobenzyl alcohol
  • 2-Bromobenzoic acid

Uniqueness

2-[(2-bromophenyl)formamido]-3-methylbutanoic acid is unique due to its combination of a brominated benzoyl group and an amino acid derivative. This structure imparts specific chemical properties that make it suitable for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

5237-27-4

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)

InChI Key

NUBVVMYRSWGRBI-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br

sequence

V

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.